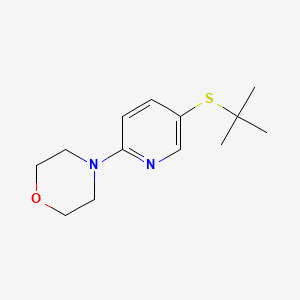

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2OS |

|---|---|

Molecular Weight |

252.38 g/mol |

IUPAC Name |

4-(5-tert-butylsulfanylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

VUHCEOHBOGGLDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-(tert-Butylthio)pyridine Derivatives

The tert-butylthio group is introduced via thioetherification of pyridine precursors. A common approach involves reacting 2-chloro-5-mercaptopyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving yields of 70–85%. Alternative routes utilize Ullmann-type coupling, where copper catalysts mediate the reaction between 2-bromo-5-iodopyridine and tert-butylthiol, though this method requires higher temperatures (100–120°C) and longer reaction times.

Functionalization of Pyridine at the 2-Position

The morpholine moiety is introduced at the pyridine’s 2-position through S<sub>N</sub>Ar or transition-metal-catalyzed coupling. For S<sub>N</sub>Ar, 2-fluoropyridine derivatives are preferred due to fluorine’s superior leaving-group ability compared to chlorine. Reaction with morpholine in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) as a base at 50°C achieves full conversion within 3 hours.

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF or DMF | 85–90 | |

| Base | KOtBu | 90 | |

| Temperature | 50°C | 3 hours | |

| Leaving Group | Fluorine | >95 conv. |

This method is favored for its mild conditions and compatibility with sensitive functional groups.

Transition-Metal-Catalyzed Amination

Palladium catalysts, such as Pd(OAc)<sub>2</sub> with Xantphos ligands, enable coupling between 2-chloropyridine derivatives and morpholine. This method, while effective, requires stringent anhydrous conditions and elevated temperatures (100–120°C), yielding 75–80% product. Nickel catalysts offer a cheaper alternative but are less efficient (60–65% yield).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with dichloromethane/methanol gradients (95:5 to 90:10) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical applications.

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.75 (d, J = 8.8 Hz, 1H, pyridine-H), 3.85–3.70 (m, 4H, morpholine-OCH<sub>2</sub>), 3.10–2.95 (m, 4H, morpholine-NCH<sub>2</sub>), 1.40 (s, 9H, tert-butyl).

Optimization of Reaction Conditions

Solvent and Base Selection

A comparative study of S<sub>N</sub>Ar conditions revealed that DMF with KOtBu at 80°C accelerates morpholine incorporation but risks side reactions, whereas THF at 50°C balances speed and selectivity.

Catalyst Screening for Amination

Palladium-based systems outperformed nickel in coupling efficiency:

| Catalyst System | Yield (%) | Reaction Time |

|---|---|---|

| Pd(OAc)<sub>2</sub>/Xantphos | 80 | 12 hours |

| NiCl<sub>2</sub>/dppf | 65 | 24 hours |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| S<sub>N</sub>Ar | Mild conditions, high yield | Requires fluorinated precursor |

| Pd-catalyzed coupling | Broad substrate scope | Costly catalysts, anhydrous conditions |

| Nickel catalysis | Economical | Lower efficiency |

Chemical Reactions Analysis

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine exhibit significant anticancer properties. For instance, studies have shown that morpholine derivatives can inhibit tumor growth in various cancer cell lines, including lung and liver cancers. These compounds often act by inducing apoptosis or inhibiting cell proliferation pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics .

Central Nervous System Disorders

Compounds with similar structures have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders such as anxiety and depression. The ability to modulate these receptors could lead to the development of novel therapeutic agents .

Case Study 1: Antitumor Evaluation

A series of morpholine-based heterocycles were synthesized and tested for their antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives exhibited comparable efficacy to standard chemotherapeutic agents like cisplatin, suggesting their potential as anticancer drugs .

Case Study 2: Antimicrobial Screening

In a study evaluating the antimicrobial properties of morpholine derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the morpholine scaffold .

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three structurally related molecules from the evidence:

Key Observations :

Biological Activity

The compound 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a morpholine ring substituted with a pyridine moiety that has a tert-butylthio group. This unique combination may contribute to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and others.

Case Studies

- Cell Proliferation Inhibition :

- Mechanism of Action :

- In Vivo Studies :

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. For example, it has shown potential as an inhibitor of carbonic anhydrase IX (CAIX), which is implicated in tumor progression.

Research Findings

- Inhibition Profile : The compound demonstrated an IC50 value of 24 nM against CAIX, suggesting potent inhibitory activity .

- Cellular Impact : In vitro studies revealed that it not only inhibits CAIX but also affects cellular processes such as epithelial-to-mesenchymal transition (EMT), thereby reducing metastatic potential .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 12 | Apoptosis induction |

| Compound B | CAIX Inhibition | 24 | Enzyme inhibition |

| Compound C | Antiproliferative | 15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol or dioxane for crystallization), temperature (e.g., 80–90°C for nucleophilic substitution), and stoichiometric ratios of intermediates like tert-butylthio groups and pyridine derivatives. Use zinc dust or acetic acid as catalysts for thioether formation, as demonstrated in analogous pyridin-3-ylcarbamate syntheses . Purity can be enhanced via recrystallization (e.g., hexane or ethanol) and monitored by TLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ for tert-butylthio, morpholine C-O-C asymmetric stretching at ~1100 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 7.5–8.5 ppm), tert-butyl protons (δ 1.3 ppm, singlet), and morpholine protons (δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the tert-butylthio and morpholine moieties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., sulfur in tert-butylthio as a nucleophilic center). Compare with analogous compounds like 3-chloro-1-((4-methoxy)-chromen-yl)pyrimidines to predict regioselectivity in cross-coupling reactions . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction pathways .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Orthogonal Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV and LC-MS to track decomposition products. Compare with structurally similar morpholine derivatives (e.g., 4-dodecylmorpholine) to identify pH-sensitive bonds (e.g., C-S in tert-butylthio) .

- pH-Dependent NMR : Monitor proton shifts in deuterated buffers (pH 2–12) to detect tautomerism or ring-opening in morpholine .

Q. How can advanced microspectroscopic imaging techniques elucidate surface interactions of this compound in heterogeneous catalysis?

- Methodological Answer : Use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Atomic Force Microscopy (AFM) to map adsorption patterns on catalytic surfaces (e.g., silica or metal oxides). Compare with indoor surface chemistry studies, where tert-butyl groups influence hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.